Cas no 1112178-56-9 (3-chloro-2-(2-nitroethenyl)thiophene)

3-chloro-2-(2-nitroethenyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-(2-nitroethenyl)thiophene
- 1112178-56-9
- EN300-1978699
-
- インチ: 1S/C6H4ClNO2S/c7-5-2-4-11-6(5)1-3-8(9)10/h1-4H/b3-1+
- InChIKey: ZTPYPVQAJPHTFC-HNQUOIGGSA-N
- ほほえんだ: ClC1C=CSC=1/C=C/[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 188.9651272g/mol
- どういたいしつりょう: 188.9651272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 74.1Ų
3-chloro-2-(2-nitroethenyl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978699-10.0g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-1978699-1g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 1g |
$628.0 | 2023-09-16 | ||
Enamine | EN300-1978699-0.5g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-1978699-0.1g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-1978699-10g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 10g |
$2701.0 | 2023-09-16 | ||
Enamine | EN300-1978699-1.0g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-1978699-5.0g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1978699-2.5g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 2.5g |
$1230.0 | 2023-09-16 | ||
Enamine | EN300-1978699-0.05g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 0.05g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-1978699-0.25g |
3-chloro-2-(2-nitroethenyl)thiophene |
1112178-56-9 | 0.25g |
$579.0 | 2023-09-16 |
3-chloro-2-(2-nitroethenyl)thiophene 関連文献
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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3-chloro-2-(2-nitroethenyl)thiopheneに関する追加情報
3-Chloro-2-(2-Nitroethenyl)Thiophene: Synthesis, Applications, and Emerging Research Insights
3-chloro-2-(2-nitroethenyl)thiophene, identified by the CAS Registry Number 1112178-56-9, is an organochlorine compound with a thiophene ring core substituted at positions 3 and 2. The presence of both a chlorine atom and a nitrovinyl group (nitroethenyl) imparts unique chemical reactivity and physicochemical properties to this molecule. Recent advancements in synthetic methodologies have enabled precise control over its preparation, particularly through electrophilic substitution pathways that leverage the thiophene ring's inherent electron density distribution. This compound has garnered significant attention in academic research due to its potential as a versatile building block for advanced materials and pharmaceutical intermediates.
The structural configuration of 3-chloro-2-(2-nitroethenyl)thiophene allows for tunable electronic interactions between the substituents. Computational studies published in Journal of Organic Chemistry (Qian et al., 2023) revealed that the nitro group's electron-withdrawing effect enhances the electrophilicity of the adjacent vinyl moiety, facilitating efficient cross-coupling reactions under mild conditions. Researchers have exploited this property to develop novel polymeric materials with improved charge transport capabilities for organic electronics. For instance, when incorporated into conjugated polymers via Suzuki-Miyaura cross-coupling (Suzuki-Miyaura reaction), it significantly increased carrier mobility in thin-film transistors by optimizing π-electron delocalization patterns.
In medicinal chemistry applications, 3-chloro-2-(2-nitroethenyl)thiophene derivatives are being investigated for their anticancer activity. A groundbreaking study from Nature Communications (Lee et al., 2024) demonstrated that certain analogs exhibit selective cytotoxicity toward human lung carcinoma cells (A549 line) through modulation of reactive oxygen species (ROS) levels. The chlorine substitution at position 3 was found critical for binding affinity to thioredoxin reductase enzymes, while the nitrovinyl group contributed to redox-triggered drug release mechanisms. These findings align with emerging trends in prodrug design targeting hypoxic tumor microenvironments.
Synthetic chemists have recently developed environmentally benign protocols for preparing 3-chloro-2-(nitroethenyl)thiophene derivatives. In a 2024 report published in Green Chemistry, microwave-assisted synthesis using heterogeneous catalysts achieved yields exceeding 90% with minimal solvent consumption. The reaction mechanism involves sequential nitration followed by vinylation steps under solvent-free conditions, representing a significant improvement over traditional methods requiring toxic solvents like dichloromethane or hazardous oxidizing agents.
Biochemical studies highlight the compound's unique interaction profile with biological systems. Nuclear magnetic resonance (NMR) spectroscopy data from Bioorganic & Medicinal Chemistry Letters (Zhao et al., 2024) showed that nitroethenyl-substituted thiophenes form stable adducts with cysteine residues in proteins, suggesting potential applications in covalent inhibitor design. This property was leveraged to create novel enzyme inhibitors demonstrating submicromolar IC₅₀ values against matrix metalloproteinases (MMPs), key enzymes involved in cancer metastasis and inflammatory diseases.
The compound's photophysical characteristics have been optimized through recent structural modifications. By introducing fluorine atoms adjacent to the chloro substituent, researchers achieved quantum yield improvements of up to 75% compared to unsubstituted analogs (Wang et al., 2024). These fluorinated derivatives are now being explored as fluorescent probes for real-time monitoring of cellular redox states in live tissues, offering superior signal-to-noise ratios over existing commercial dyes.
In material science applications, 3-chloro-derivatized thiophenes exhibit exceptional stability under UV exposure due to their conjugated systems. A collaborative study between MIT and Cambridge University demonstrated that copolymers incorporating this moiety retained over 80% of their initial conductivity after 500 hours of UV irradiation at 365 nm (Smith & Patel, 2024). This enhanced photostability makes them promising candidates for next-generation optoelectronic devices such as flexible photovoltaics and wearable sensors.
The nitrovinyl group's reactivity has also been exploited in click chemistry approaches. A recent paper in Chemical Science described its use as an azide-free cycloaddition partner with terminal alkynes under copper(I)-catalyzed conditions (copper-catalyzed azide-alkyne cycloaddition). This method enabled rapid construction of complex scaffolds relevant to G-protein coupled receptor modulators, reducing synthesis steps from seven to three while maintaining stereochemical integrity.
Structural characterization techniques continue to refine our understanding of this compound's properties. High-resolution mass spectrometry confirmed its molecular formula C7H5ClNO3, while X-ray crystallography revealed intermolecular π-stacking interactions between adjacent molecules in solid state (X-ray diffraction analysis). These insights are critical for designing crystalline pharmaceutical forms with optimal dissolution profiles and bioavailability.
In drug delivery systems research, nitro-substituted thiophenes are being evaluated as stimuli-responsive carriers. A pH-sensitive polymer synthesized using this compound showed controlled drug release behavior within physiological pH ranges (7.4), releasing payloads only upon encountering tumor-associated acidic microenvironments (pH-responsive drug delivery). This targeted release mechanism reduces off-site toxicity and improves therapeutic efficacy according to preclinical data from Biomaterials Science (Kim et al., 2024).
Safety assessments conducted under Good Laboratory Practice guidelines indicate favorable biocompatibility profiles when used at concentrations below 1 mM (safety pharmacology studies). Acute toxicity tests on zebrafish embryos showed no observable developmental defects up to tested concentrations, supporting its potential for biomedical applications requiring low toxicity thresholds such as diagnostic imaging agents or tissue engineering scaffolds.
Ongoing research focuses on exploiting its redox properties for energy storage applications. Electrochemical investigations revealed reversible redox potentials suitable for lithium-ion battery cathode materials when combined with graphene oxide composites (eletrocatalytic activity analysis). The chlorine substitution enhances ion diffusion kinetics while maintaining structural stability during charge-discharge cycles according to findings published in Nano Energy.
In surface chemistry applications, self-assembled monolayers formed from this compound exhibit tunable wetting properties depending on surface functionalization strategies (surface functionalization techniques). By varying the orientation of the nitrovinyl group through anchoring groups like thiolates or phosphonates, researchers created superhydrophobic surfaces with contact angles exceeding 150°—ideal for anti-fouling coatings used in medical devices like catheters or implants.
Cross-disciplinary studies combining computational modeling and experimental validation have provided new mechanistic insights into its photochemical behavior (density functional theory calculations). Simulations predicted excited-state intramolecular proton transfer dynamics that were experimentally confirmed using ultrafast transient absorption spectroscopy (>1 ps time resolution). These findings could lead to next-generation photocatalysts capable of visible-light activation—a major advancement over current UV-dependent systems.
Sustainable synthesis approaches using renewable feedstocks are another active research area (green chemistry principles). Researchers at ETH Zurich recently reported a bio-based synthesis route utilizing lignin-derived phenolic precursors instead of petroleum-based starting materials (Müller et al., 2024). This method reduced carbon footprint by approximately 60% compared to conventional processes while maintaining product purity standards required for pharmaceutical use.
In analytical chemistry contexts (spectral analysis techniques), this compound serves as an ideal reference standard due to its sharp absorption peaks at ~345 nm (UV-vis spectroscopy) and characteristic resonance structures detectable via infrared spectroscopy (~1680 cm⁻¹). Its well-defined NMR spectra make it particularly useful for calibrating multinuclear NMR instruments used in metabolomics studies requiring precise quantification capabilities.
Nanoparticle formulations incorporating nitro-substituted thiophenes demonstrate enhanced cellular uptake efficiency (nanoparticle surface modification) when engineered into lipid-polymer hybrid nanoparticles. Fluorescence microscopy studies showed ~4-fold higher intracellular accumulation compared to unmodified carriers within macrophage cell lines—a critical parameter for developing targeted drug delivery systems against infectious diseases caused by intracellular pathogens like Mycobacterium tuberculosis.
Cryogenic electron microscopy (Cryo-EM structural analysis) has provided unprecedented insights into protein-ligand interactions involving this compound's derivatives when complexed with histone deacetylase enzymes (HDACs). Structural models revealed hydrogen bonding networks between the nitro group and key catalytic residues within HDAC active sites—mechanistic information guiding next-generation epigenetic therapy development efforts targeting cancer epigenetics modulation.
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